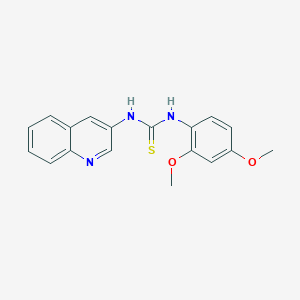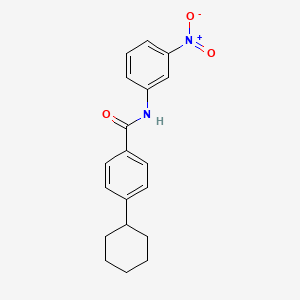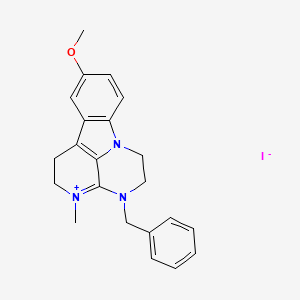![molecular formula C18H19N5 B5070757 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate, also known as PPT, is a chemical compound that has been widely used in scientific research. PPT is a selective estrogen receptor modulator (SERM) that has been found to have potential therapeutic benefits in the treatment of breast cancer, osteoporosis, and other diseases.
作用機序
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor and modulates its activity. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has a high affinity for the estrogen receptor and has been found to act as an agonist or antagonist depending on the tissue and cell type. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to block the effects of estrogen in breast cancer cells, while promoting the growth of bone tissue in animal models of osteoporosis.
Biochemical and Physiological Effects:
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to have a range of biochemical and physiological effects, including the inhibition of breast cancer cell growth, the promotion of bone tissue growth, and the modulation of lipid metabolism. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has also been found to have a protective effect on the cardiovascular system and may have potential therapeutic benefits in the treatment of cardiovascular disease.
実験室実験の利点と制限
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has several advantages for lab experiments, including its high affinity for the estrogen receptor, its selectivity for the estrogen receptor, and its well-documented synthesis method. However, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate, including the development of new analogs with improved therapeutic properties, the investigation of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate's potential therapeutic benefits in other diseases, and the exploration of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate's mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate and its analogs may further enhance their potential as therapeutic agents.
Conclusion:
In conclusion, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits in breast cancer, osteoporosis, and other diseases. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a selective estrogen receptor modulator that has a high affinity for the estrogen receptor and has been found to have a range of biochemical and physiological effects. While 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has several advantages for lab experiments, it also has limitations that need to be carefully considered. Future research on 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate and its analogs may lead to the development of new and improved therapeutic agents for a range of diseases.
合成法
The synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate involves several steps, including the preparation of 3-(1H-pyrazol-3-yl)phenylboronic acid, 4-(1-piperidinyl)pyrimidine, and trifluoroacetic acid. These compounds are then combined in a reaction vessel and heated to produce 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate. The synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been well-documented in the literature and has been optimized for high yield and purity.
科学的研究の応用
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been extensively studied for its potential therapeutic benefits in breast cancer and osteoporosis. In breast cancer, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to inhibit the growth of estrogen receptor-positive breast cancer cells by binding to the estrogen receptor and blocking the effects of estrogen. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has also been found to have a protective effect on bone density in animal models of osteoporosis.
特性
IUPAC Name |
4-piperidin-1-yl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-2-9-23(10-3-1)18-12-17(19-13-20-18)15-6-4-5-14(11-15)16-7-8-21-22-16/h4-8,11-13H,1-3,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUSNRHTZHFESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)

![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)

![1-(3-chlorophenyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5070713.png)

![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5070731.png)

![2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
![5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5070752.png)
![N-2-biphenylyl-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5070754.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5070760.png)